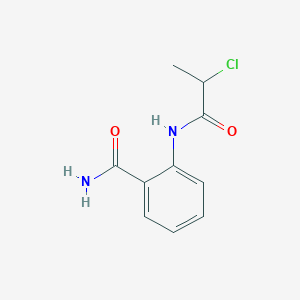

2-(2-Chloropropanamido)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropropanoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCPEJWYBOULRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561931 | |

| Record name | 2-(2-Chloropropanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129768-48-5 | |

| Record name | 2-(2-Chloropropanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloropropanamido)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and robust synthetic pathway for the preparation of 2-(2-Chloropropanamido)benzamide. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-aminobenzamide, followed by its acylation to yield the target compound. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate replication and understanding in a research and development setting.

Overview of the Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 2-aminobenzamide from isatoic anhydride through a ring-opening reaction with ammonia. The second step is the acylation of the amino group of 2-aminobenzamide with 2-chloropropanoyl chloride under Schotten-Baumann conditions to form the final amide product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

This procedure is adapted from established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.

Materials:

-

Isatoic anhydride

-

Concentrated ammonium hydroxide (28-30%)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isatoic anhydride (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

-

To this suspension, add concentrated ammonium hydroxide (3-4 equivalents) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (2 x 20 mL) to remove any unreacted ammonia and other water-soluble impurities.

-

Dry the product in a vacuum oven at 60 °C to a constant weight. The resulting 2-aminobenzamide should be a white to off-white solid.

Table 1: Reactants and Conditions for the Synthesis of 2-Aminobenzamide

| Reactant/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |

| Isatoic Anhydride | 163.13 | 0.1 | 16.31 g | 1 |

| Conc. NH4OH (28%) | 35.05 | 0.3 - 0.4 | 30-40 mL | 3 - 4 |

| Ethanol | - | - | 50 mL | - |

| Deionized Water | - | - | 50 mL | - |

| Reaction Conditions | ||||

| Temperature | - | - | 80-90 °C | - |

| Reaction Time | - | - | 2-3 hours | - |

| Expected Outcome | ||||

| Product | 2-Aminobenzamide | |||

| Molecular Formula | C7H8N2O | |||

| Molar Mass ( g/mol ) | 136.15 | |||

| Theoretical Yield | - | 0.1 | 13.62 g | - |

| Typical Reported Yield | - | - | 85-95% | - |

| Appearance | White to off-white solid |

This step involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride under Schotten-Baumann conditions.

Materials:

-

2-Aminobenzamide

-

2-Chloropropanoyl chloride

-

Pyridine or 10% aqueous Sodium Hydroxide

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and ice bath

Procedure:

-

Dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Add a base (1.1 equivalents), such as pyridine, to the solution. Alternatively, a biphasic system with 10% aqueous sodium hydroxide can be used.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the cooled solution of 2-aminobenzamide over a period of 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If THF is used, most of the solvent should be removed under reduced pressure before adding water and extracting with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Table 2: Reactants and Conditions for the Synthesis of this compound

| Reactant/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |

| 2-Aminobenzamide | 136.15 | 0.05 | 6.81 g | 1 |

| 2-Chloropropanoyl chloride | 126.98 | 0.055 | 6.98 g (5.5 mL) | 1.1 |

| Pyridine | 79.10 | 0.055 | 4.35 g (4.4 mL) | 1.1 |

| Dichloromethane | - | - | 100 mL | - |

| Reaction Conditions | ||||

| Temperature | - | - | 0 °C to Room Temp. | - |

| Reaction Time | - | - | 2-4 hours | - |

| Expected Outcome | ||||

| Product | This compound | |||

| Molecular Formula | C10H11ClN2O2 | |||

| Molar Mass ( g/mol ) | 226.66 | |||

| Theoretical Yield | - | 0.05 | 11.33 g | - |

| Expected Yield | - | - | 70-90% | - |

| Appearance | White to off-white solid |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of 7.0-8.5 ppm. - Two amide N-H protons, likely appearing as broad singlets at different chemical shifts (one for the benzamide and one for the propanamide). - A quartet (1H) for the CH group adjacent to the chlorine atom. - A doublet (3H) for the methyl group. |

| ¹³C NMR | - Carbonyl carbons for the two amide groups in the range of 165-175 ppm. - Aromatic carbons in the range of 115-140 ppm. - A methine carbon (CH-Cl) around 50-60 ppm. - A methyl carbon around 20-25 ppm. |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the two amide groups around 3200-3400 cm⁻¹. - C=O stretching vibrations (Amide I band) for the two amide groups around 1640-1680 cm⁻¹. - N-H bending vibrations (Amide II band) around 1520-1570 cm⁻¹. - C-Cl stretching vibration around 600-800 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 226.66 g/mol . - An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of fragments such as Cl, CO, and parts of the propanamido or benzamide moieties. |

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are advised to conduct small-scale trials to optimize the reaction conditions for their specific laboratory settings. Standard safety precautions should be followed when handling all chemicals, particularly 2-chloropropanoyl chloride, which is corrosive and lachrymatory.

An In-depth Technical Guide to Benzamide Derivatives: Focus on 2-Chlorobenzamide

Disclaimer: Information regarding the specific chemical "2-(2-Chloropropanamido)benzamide" is not available in the public domain. This guide will focus on the closely related and well-characterized compound, 2-Chlorobenzamide , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of a representative chlorinated benzamide derivative.

Introduction to Chlorinated Benzamides

Benzamide and its derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and antihypertensive properties.[1][2] The introduction of a chlorine atom to the benzamide scaffold can significantly modulate its physicochemical properties and biological activity. 2-Chlorobenzamide, a key intermediate and degradation product of certain agrochemicals, serves as an illustrative example for this class of compounds.

Chemical Properties of 2-Chlorobenzamide

A summary of the key chemical and physical properties of 2-Chlorobenzamide is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-chlorobenzamide | [3] |

| CAS Number | 609-66-5 | [3] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 142-144 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| SMILES | NC(=O)c1ccccc1Cl | |

| InChI | 1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| InChIKey | RBGDLYUEXLWQBZ-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Chlorobenzamide.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.773 | d | 1H | Aromatic H | [4] |

| 7.42 | m | 1H | Aromatic H | [4] |

| 7.40 | m | 1H | Aromatic H | [4] |

| 7.35 | m | 1H | Aromatic H | [4] |

| 6.56 | br s | 1H | -NH₂ | [4] |

| 6.42 | br s | 1H | -NH₂ | [4] |

Mass Spectrometry

| m/z | Intensity | Assignment |

| 155 | High | [M]⁺ |

| 139 | High | [M-NH₂]⁺ |

| 111 | Medium | [M-CONH₂]⁺ |

Note: The mass spectrometry data is predicted based on the fragmentation pattern of similar compounds.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3439 | N-H stretch |

| 1718 | C=O stretch (Amide I) |

| 1584 | N-H bend (Amide II) |

Note: The IR data is based on similar benzamide structures and may vary slightly.

Experimental Protocols

Synthesis of 2-Chlorobenzamide Derivatives

A general method for the synthesis of N-substituted 2-chlorobenzamides involves the reaction of 2-chlorobenzoyl chloride with a primary amine.[1][2]

Materials:

-

2-Chlorobenzoyl chloride

-

Appropriate primary amine (e.g., ethylene diamine, isopropyl amine)[1][2]

-

Round bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Dissolve an equimolar solution of the primary amine in 10 ml of ethanolic 1 N NaOH in a round bottom flask.

-

Add 2-chlorobenzoyl chloride dropwise from a dropping funnel with continuous stirring.

-

Continue stirring for 3 hours at room temperature.

-

The resulting precipitate is collected by filtration.

-

Wash the product with ethanol, followed by NaOH solution and then water.

-

Air dry the final product.

Analytical Methods

Thin Layer Chromatography (TLC): Purity of the synthesized compounds can be checked using TLC plates (e.g., Merck TLC plates on silica gel).[1] A suitable eluent system should be determined empirically. Visualization can be achieved using an iodine chamber and a UV chamber.[1]

Spectroscopic Analysis:

-

¹H-NMR: Spectra can be recorded on a Bruker 400 MHz NMR spectrometer.[1]

-

FT-IR: Spectra can be recorded on a Perkin Elmer spectrophotometer.[1]

Biological Activity and Mechanism of Action

While specific signaling pathways for 2-Chlorobenzamide are not extensively documented, benzamide derivatives, in general, are known to interact with various biological targets. For instance, benzamide itself is an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair.[5][6] Some benzamide derivatives have shown potential as antiproliferative agents by targeting tubulin polymerization.[7] The biological activity of chlorinated benzamides can be explored through various in vitro and in vivo assays to determine their potential as therapeutic agents.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-chlorobenzamide derivative.

Caption: A logical workflow for the synthesis and characterization of 2-chlorobenzamide derivatives.

This guide provides a foundational understanding of 2-chlorobenzamide as a representative of chlorinated benzamide derivatives. Researchers can use this information as a starting point for further investigation into the synthesis, characterization, and biological evaluation of novel compounds within this chemical class.

References

- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]

- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

"2-(2-Chloropropanamido)benzamide" CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

A specific CAS (Chemical Abstracts Service) number for 2-(2-Chloropropanamido)benzamide is not publicly documented. However, the CAS numbers for its primary structural components are:

-

2-Aminobenzamide (the parent amine): 88-68-6

-

2-Chloropropanoyl chloride (the acylating agent): 7623-09-8

A structurally related isomer, 4-[(2-chloropropanoyl)amino]benzamide, is cataloged with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol [1].

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from related compounds.

| Property | Predicted Value | Reference Analogue |

| Molecular Formula | C10H11ClN2O2 | 4-[(2-chloropropanoyl)amino]benzamide[1] |

| Molecular Weight | 226.66 g/mol | 4-[(2-chloropropanoyl)amino]benzamide[1] |

| Appearance | White to off-white solid | Benzamide[2] |

| Melting Point | 130-150 °C | 2-Chlorobenzamide (142-144 °C)[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Benzamide[2] |

| pKa (Amide NH) | ~17 | Benzamide[2] |

Synthesis and Characterization

The synthesis of this compound can be achieved via a standard amide coupling reaction between 2-aminobenzamide and 2-chloropropanoyl chloride.

Proposed Synthetic Workflow

The logical workflow for the synthesis and characterization of the target compound is outlined below.

Figure 1: General workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of benzamide derivatives[4][5][6].

Materials:

-

2-Aminobenzamide

-

2-Chloropropanoyl chloride

-

Triethylamine (Et3N) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).

-

Acylation: Add 2-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzamide) is consumed.

-

Quenching and Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

-

FTIR Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O and N-H stretches.

-

HPLC Analysis: To determine the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is uncharacterized, its structural motifs suggest potential for various pharmacological effects, as benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial and enzyme inhibitory properties[4][7][8].

Postulated Mechanism of Action: Enzyme Inhibition

Many benzamide derivatives exert their biological effects by inhibiting specific enzymes. For instance, some exhibit tyrosinase inhibitory activity[8]. A hypothetical signaling pathway illustrating this is shown below.

Figure 2: Hypothetical signaling pathway showing inhibition of a target enzyme by this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of this compound. While specific experimental data for this compound is lacking, the proposed methodologies and predicted properties, derived from well-established principles for benzamide derivatives, offer a robust starting point for researchers. Further investigation is warranted to elucidate the precise physicochemical properties and pharmacological profile of this novel compound.

References

- 1. scbt.com [scbt.com]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. 2-Chlorobenzamide 98 609-66-5 [sigmaaldrich.com]

- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Chloropropanamido)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloropropanamido)benzamide is a novel chemical entity that combines the structural features of a benzamide and a chlorinated propanamide. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antipsychotic, and antihypertensive properties. The incorporation of a 2-chloropropanamido group could potentially modulate these activities or introduce new pharmacological properties. This document aims to provide a comprehensive theoretical overview of its molecular structure, a plausible synthetic pathway, and its predicted physicochemical properties.

Molecular Structure and Properties

The proposed structure of this compound consists of a benzamide core with a 2-chloropropanamido substituent at the ortho position of the phenyl ring.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes the known properties of its constituent precursor molecules, 2-chlorobenzamide and 2-chloropropanamide, to provide a comparative reference.

| Property | 2-Chlorobenzamide | 2-Chloropropanamide |

| Molecular Formula | C₇H₆ClNO | C₃H₆ClNO |

| Molecular Weight | 155.58 g/mol | 107.54 g/mol |

| Melting Point | 142-144 °C | Not available |

| Appearance | Solid | Not available |

| CAS Number | 609-66-5 | 27816-36-0 |

Proposed Synthesis

A logical and efficient method for the synthesis of this compound is through the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzamide

-

2-Chloropropanoyl chloride

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Non-nucleophilic base (e.g., Triethylamine, N,N-Diisopropylethylamine)

-

Standard laboratory glassware and stirring apparatus

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base (1.1 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloropropanoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC is recommended to determine completion).

-

Upon completion, the reaction mixture should be quenched with water or a mild aqueous acid.

-

The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Proposed Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

While no experimental spectra for this compound are available, we can predict the key features based on the spectra of its constituent parts.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzamide ring, the methine and methyl protons of the chloropropanamido group, and the amide protons. The chemical shifts and splitting patterns would be influenced by the electronic environment of each proton.

Predicted IR Spectroscopy Data

The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the two amide groups, the C=O stretching of the amide carbonyls, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation would likely involve the cleavage of the amide bonds.

Potential Biological Activity and Signaling Pathways

Given the known biological activities of benzamide derivatives, it is plausible that this compound could exhibit antimicrobial, anti-inflammatory, or other pharmacological effects. However, without experimental data, any discussion of its mechanism of action or interaction with specific signaling pathways would be purely speculative. Further research, including in vitro and in vivo studies, is required to elucidate the biological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and a proposed synthetic route for this compound based on available chemical literature for related compounds. The information presented herein serves as a starting point for researchers and drug development professionals interested in exploring this novel molecule. Empirical validation of the proposed synthesis and a thorough investigation of its physicochemical properties and biological activities are essential next steps to fully characterize this compound.

Technical Guide: Physicochemical Characteristics of 2-(2-Chloropropanamido)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical characteristics of 2-(2-Chloropropanamido)benzamide. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this document focuses on in silico predictions of its core physicochemical properties. Furthermore, this guide outlines a detailed, hypothetical experimental protocol for its synthesis and characterization, providing a foundational methodology for researchers interested in its preparation and validation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be considered estimates pending experimental verification.

| Property | Predicted Value | Data Type |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 226.66 g/mol | Calculated |

| Melting Point | 160-180 °C | Predicted |

| Boiling Point | 420-450 °C (with decomposition) | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Predicted |

| Water Solubility | Low to sparingly soluble | Predicted |

| pKa (most acidic) | ~13-14 (Amide N-H) | Predicted |

| pKa (most basic) | ~1-2 (Amide C=O) | Predicted |

| Appearance | White to off-white crystalline solid | Predicted |

Experimental Protocols

The following sections detail a plausible experimental approach for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes a standard method for amide bond formation via the acylation of an aromatic amine with an acyl chloride.

2.1.1. Materials and Reagents:

-

2-Aminobenzamide

-

2-Chloropropanoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

2.1.2. Synthetic Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath, with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using the following standard analytical techniques.

-

Melting Point Determination: The melting point of the purified solid should be determined using a calibrated melting point apparatus. A sharp and narrow melting range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment and structural integrity. Expected signals would include aromatic protons, the methine proton adjacent to the chlorine, the methyl protons, and the two amide N-H protons.

-

¹³C NMR: To confirm the number and types of carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. Key vibrational bands to look for include N-H stretching of the amides, C=O stretching of the amide carbonyls, and C-Cl stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

A Technical Guide to the Solubility of 2-(2-Chloropropanamido)benzamide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The molecular structure of 2-(2-Chloropropanamido)benzamide, which includes a benzamide core, a chlorinated propionamide side chain, and an aromatic ring, suggests a predominantly hydrophobic character with some capacity for hydrogen bonding. This structural composition allows for a qualitative prediction of its solubility in various solvent classes. The amide groups can act as hydrogen bond donors and acceptors, while the aromatic ring and the chlorinated alkyl chain contribute to its lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The hydrophobic nature of the aromatic ring and the chlorinated propionyl group is expected to outweigh the polar contributions of the two amide linkages, leading to low solubility in aqueous media. |

| Polar Protic | Methanol, Ethanol | Sparingly to Soluble | These solvents can engage in hydrogen bonding with the amide groups of the compound. The alkyl nature of these alcohols can also solvate the non-polar regions of the molecule, leading to moderate to good solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating both the polar amide groups and the non-polar aromatic and alkyl portions of the molecule. They can act as hydrogen bond acceptors for the amide protons, leading to good solubility. |

| Non-polar | Hexane, Toluene | Poorly Soluble | The presence of polar amide groups will likely hinder solubility in non-polar solvents, as the energy required to break the intermolecular hydrogen bonds of the solute is not compensated by the weak solute-solvent interactions. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two common methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility, which is the saturation concentration of a compound in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[1][2][3]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Filtration device (e.g., 0.45 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After the incubation period, allow the vials to rest, permitting the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any suspended microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

-

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound upon its rapid precipitation from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[4][5][6]

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates (UV-transparent for UV-based detection)

-

Microplate reader (capable of nephelometry or UV-Vis spectroscopy)

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

-

Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Serial dilutions can be prepared in DMSO to test a range of concentrations.

-

Precipitation Induction: Rapidly add the aqueous buffer (e.g., 198 µL for a 1:100 dilution) to the wells containing the DMSO stock and mix.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer. An increase in scattering indicates precipitation.[7]

-

UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance and comparing it to a standard curve.[5]

-

Visualization of a Potential Mechanism of Action

While the specific biological targets of this compound are not detailed in the available literature, many benzamide derivatives are known to act as enzyme inhibitors. For instance, some benzamide analogs function by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[8][9][10] The following diagram illustrates this inhibitory mechanism.

Caption: Hypothetical inhibitory action of a benzamide analog on the IMP Dehydrogenase pathway.

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. tandfonline.com [tandfonline.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectral Analysis of 2-(2-Chloropropanamido)benzamide: A Data Deficit in Current Literature

Despite a comprehensive search of scientific databases and literature, detailed spectral analysis data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 2-(2-Chloropropanamido)benzamide is not currently available in published resources. While extensive spectral information exists for the constituent moieties of this molecule—namely benzamide and 2-chloropropanamide derivatives—the specific data for the combined molecule remains elusive. This technical overview aims to summarize the available information on related compounds and highlight the data gap for the target molecule, which may represent a novel area for chemical research.

The Uncharacterized Target: this compound

This compound is a chemical entity that combines a benzamide structure with a 2-chloropropanamide group via an amide linkage at the 2-position of the benzene ring. Its characterization is essential for researchers and drug development professionals who may be exploring its potential biological activities. However, the absence of empirical spectral data prevents a full understanding of its chemical structure and purity.

Insights from Related Compounds

To provide a foundational understanding, this report summarizes the typical spectral characteristics of closely related compounds. It is crucial to note that these are not the spectra for this compound and should be used for reference purposes only.

Benzamide and its Derivatives

Benzamide and its substituted analogs have been extensively studied. For instance, the spectral data for various 2-aminobenzamide derivatives are well-documented. [1][2]These studies provide insights into the expected signals from the benzamide portion of the target molecule.

2-Chloropropanamide

The spectral features of 2-chloropropanamide are also known, offering clues to the expected signals from the aliphatic side chain of the target compound.

Hypothetical Synthesis and Analysis Workflow

While a specific protocol for this compound is not published, a general synthetic approach can be proposed based on standard organic chemistry reactions. This would likely involve the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. The subsequent characterization would follow a standard analytical workflow.

Caption: A potential workflow for the synthesis and spectral analysis of this compound.

A Call for Further Research

The lack of available spectral data for this compound presents an opportunity for new research. The synthesis and full spectral characterization of this compound would be a valuable addition to the chemical literature, providing a reference point for future studies in medicinal chemistry and materials science. Researchers are encouraged to investigate this data gap and publish their findings to enrich the collective knowledge of small molecule chemistry.

References

The Emerging Therapeutic Potential of 2-(2-Chloropropanamido)benzamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. Within this broad class, derivatives of 2-aminobenzamide are gaining significant attention for their potential as anticancer and antimicrobial agents. This technical guide focuses on the synthesis, biological evaluation, and potential mechanisms of action of a specific subset: 2-(2-Chloropropanamido)benzamide derivatives. By summarizing key quantitative data and detailing experimental methodologies, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Pathway Overview

The synthesis of this compound derivatives typically follows a straightforward and efficient protocol. The general approach involves the acylation of a 2-aminobenzamide precursor. While specific reaction conditions may vary, a common method is the reaction of a substituted 2-aminobenzamide with 2-chloropropionyl chloride in a suitable solvent.[1][2] The process is often carried out in the presence of a base to neutralize the hydrogen chloride gas evolved during the reaction. Purification of the final product is typically achieved through recrystallization or column chromatography.

Anticancer Activity

Benzamide derivatives have shown considerable promise as anticancer agents, with various mechanisms of action being reported, including the induction of apoptosis and cell cycle arrest.[3][4] Recent studies on novel benzamide derivatives have demonstrated potent antiproliferative activity across multiple cancer cell lines, particularly in gastric and breast cancers.[5]

Quantitative Analysis of Antiproliferative Activity

The in vitro anticancer efficacy of novel compounds is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for a selection of recently developed benzamide derivatives against various human cancer cell lines, illustrating the potent activity observed within this class of compounds.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6b | HepG2 | Hepatocellular Carcinoma | 6.83 | [5] |

| MCF-7 | Breast Cancer | 3.64 | [5] | |

| MDA-MB-231 | Breast Cancer | 2.14 | [5] | |

| HeLa | Cervical Cancer | 5.18 | [5] | |

| 4d | HepG2 | Hepatocellular Carcinoma | 7.31 | [5] |

| MCF-7 | Breast Cancer | 4.16 | [5] | |

| MDA-MB-231 | Breast Cancer | 2.89 | [5] | |

| HeLa | Cervical Cancer | 6.42 | [5] | |

| 5d | HepG2 | Hepatocellular Carcinoma | 12.87 | [5] |

| MCF-7 | Breast Cancer | 8.22 | [5] | |

| MDA-MB-231 | Breast Cancer | 5.03 | [5] | |

| HeLa | Cervical Cancer | 9.54 | [5] |

Note: The compounds listed are 2-mercaptobenzoxazole derivatives, structurally related to the core topic, illustrating the potential of the broader benzamide class.

Experimental Protocols

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[9][10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][9] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable statistical software package.

Potential Mechanism of Action: Induction of Apoptosis

A primary mechanism through which many benzamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3][4] Mechanistic studies have shown that some derivatives can trigger apoptosis by increasing intracellular reactive oxygen species (ROS).[3] This leads to a collapse of the mitochondrial membrane potential and the subsequent activation of the caspase cascade, a family of proteases that execute the apoptotic program. Key players in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the cleavage and activation of executioner caspases like Caspase-3.[3]

Antimicrobial Activity

In addition to their anticancer properties, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial potential.[11] Studies have shown that certain derivatives exhibit moderate to good activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus.[11] The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The structure-activity relationship (SAR) appears to be significantly influenced by the nature and position of substituents on the benzamide core.

Conclusion and Future Directions

Derivatives of this compound belong to a promising class of compounds with significant potential for development as novel therapeutic agents. The existing literature on related benzamide structures strongly suggests that these molecules are viable candidates for anticancer and antimicrobial drug discovery programs. Their straightforward synthesis and potent biological activities make them attractive targets for further investigation.

Future research should focus on synthesizing a broader library of these specific derivatives and conducting comprehensive in vitro and in vivo evaluations. Elucidating the precise molecular targets and detailed mechanisms of action will be critical for optimizing their therapeutic index and advancing the most promising candidates toward preclinical and clinical development. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions could also be employed to guide the design of derivatives with more favorable drug-like properties.[3]

References

- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Chlorinated Benzamide Derivatives

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for "2-(2-Chloropropanamido)benzamide." This guide, therefore, presents a series of hypothesized mechanisms of action based on the known biological activities of structurally related chlorinated benzamide derivatives. The experimental protocols and data provided are representative of the methodologies used to investigate this class of compounds.

Introduction

Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine atom to the benzamide structure can significantly modulate its physicochemical properties and biological activity. This technical guide explores the potential mechanisms of action for chlorinated benzamide derivatives, with a focus on their application in oncology research. The hypotheses presented are drawn from studies on related benzamide compounds and provide a framework for the investigation of novel molecules like this compound.

Hypothesized Mechanisms of Action in Oncology

Based on the activities of related benzamide compounds, we hypothesize that chlorinated benzamide derivatives could exert their anticancer effects through several key mechanisms:

-

Inhibition of Tubulin Polymerization: Interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Inhibition of Histone Deacetylases (HDACs): Epigenetic modulation of gene expression, resulting in the suppression of tumor growth.

-

Modulation of ATP-Binding Cassette (ABC) Transporters: Reversal of multidrug resistance by inhibiting the efflux of chemotherapeutic agents.

-

Inhibition of the Hedgehog Signaling Pathway: Disruption of a key pathway involved in tumorigenesis and cancer stem cell maintenance.

The following sections will delve into each of these hypothesized mechanisms, presenting supporting data from related compounds and detailed experimental protocols for their investigation.

Hypothesis 1: Inhibition of Tubulin Polymerization

A significant number of benzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[3][4][5][6] These compounds typically bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[3][4][6] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[7]

The following table summarizes the in vitro antiproliferative activity and tubulin polymerization inhibitory activity of several N-benzylbenzamide derivatives, which serve as examples of the potency of this class of compounds.

| Compound | Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |

| 20b | HCT116 | 12 | 1.5 | [3] |

| A549 | 15 | [3] | ||

| HeLa | 27 | [3] | ||

| 48 | A549 | 2.5 | 0.49 | [4] |

| HCT116 | 1.8 | [4] | ||

| MDA-MB-231 | 3.1 | [4] | ||

| 7n | SK-Mel-28 | 2550 | 5.05 | [7] |

Hypothesis 2: Inhibition of Histone Deacetylases (HDACs)

Benzamides are a well-established class of HDAC inhibitors.[8][9][10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, benzamide derivatives can induce histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[11]

The table below presents the HDAC inhibitory activity of representative benzamide derivatives against various HDAC isoforms.

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| MS-275 (Entinostat) | 4.8 | - | - | [8] |

| 7j | 0.65 | 0.78 | 1.70 | [11] |

Hypothesis 3: Inhibition of the ABCG2 Transporter

The overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), is a major cause of multidrug resistance (MDR) in cancer.[12][13][14] These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[12][15] Certain benzamide derivatives have been shown to inhibit the function of ABCG2, thereby resensitizing resistant cancer cells to chemotherapy.[12][13]

The following data for the benzamide derivative VKNG-2 demonstrates its ability to reverse ABCG2-mediated drug resistance.

| Cell Line | Chemotherapeutic | Fold Reversal of Resistance (with 5 µM VKNG-2) | Reference |

| S1-M1-80 | Mitoxantrone | 70-fold | [12] |

| S1-M1-80 | SN-38 | 112-fold | [12] |

Hypothesis 4: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development and progression of various cancers.[16][17][18][19] Benzamide derivatives have been developed as potent inhibitors of this pathway, often by targeting the Smoothened (Smo) receptor.[17] Inhibition of the Hh pathway can suppress tumor growth and may be particularly effective against cancer stem cells.[19]

The table below shows the inhibitory activity of a 2-methoxybenzamide derivative on the Hedgehog signaling pathway.

| Compound | Hh Pathway Inhibition IC50 (nM) | Reference |

| 21 | 1.8 | [17] |

Experimental Protocols

This section provides detailed protocols for key in vitro assays to investigate the hypothesized mechanisms of action of chlorinated benzamide derivatives.

General Experimental Workflow

In Vitro Cytotoxicity Assay (Resazurin Method)

Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by mitochondrial reductases in living cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, HeLa)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Chlorinated benzamide derivative stock solution (in DMSO)

-

Resazurin solution (e.g., 0.15 mg/mL in PBS)

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]

Tubulin Polymerization Assay (Turbidity-based)

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the increase in optical density at 340 nm.[21][22]

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Test compound and control compounds (e.g., paclitaxel, colchicine)

-

96-well clear plate

-

Temperature-controlled spectrophotometer

Protocol:

-

Prepare the tubulin polymerization reaction mixture on ice, containing tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), and glycerol (e.g., 10%) in General Tubulin Buffer.[23]

-

Add the test compound or vehicle control to the wells of a pre-chilled 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[23]

-

Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.

HDAC Activity Assay (Fluorometric)

Principle: This assay uses a fluorogenic substrate that is deacetylated by HDACs to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[24][25][26][27]

Materials:

-

HDAC Activity Assay Kit (containing HDAC substrate, developer, HeLa nuclear extract as a source of HDACs, and a known HDAC inhibitor like Trichostatin A)

-

Test compound

-

96-well black plate

-

Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Protocol:

-

In a 96-well plate, add HDAC assay buffer, the test compound at various concentrations, and a source of HDAC enzyme (e.g., HeLa nuclear extract).[24]

-

Include positive (no inhibitor) and negative (known inhibitor, e.g., Trichostatin A) controls.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution provided in the kit.[24]

-

Incubate for an additional 10-15 minutes at room temperature.

-

Measure the fluorescence intensity.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Western Blotting for ABCG2 Expression

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol can be used to determine if a test compound alters the expression of the ABCG2 transporter.[14][28]

Materials:

-

Cancer cell lines (parental and drug-resistant, if available)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ABCG2 (and a loading control like GAPDH)[29]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with the test compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities relative to the loading control to determine any changes in ABCG2 expression.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[30][31][32][33] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with the test compound for a specified time (e.g., 24 hours).

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

While specific data for this compound is not currently available, the broader class of chlorinated benzamide derivatives holds significant promise as a source of novel therapeutic agents, particularly in oncology. The hypothesized mechanisms of action—tubulin polymerization inhibition, HDAC inhibition, ABCG2 transporter modulation, and Hedgehog pathway inhibition—represent clinically validated strategies for cancer treatment. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of new chlorinated benzamide derivatives. Future research, including synthesis and comprehensive biological evaluation, is necessary to elucidate the precise mechanism of action of this compound and to determine its potential as a therapeutic candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fulir.irb.hr [fulir.irb.hr]

- 16. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 18. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 19. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. abscience.com.tw [abscience.com.tw]

- 23. benchchem.com [benchchem.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 28. Western blotting [bio-protocol.org]

- 29. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]

- 30. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 32. wp.uthscsa.edu [wp.uthscsa.edu]

- 33. Cell cycle analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Chloropropanamido)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-Chloropropanamido)benzamide, a key intermediate in various chemical and pharmaceutical research applications. The procedure outlined is based on the fundamental principles of nucleophilic acyl substitution.

Introduction

This compound is a substituted benzamide derivative. The synthesis involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This reaction proceeds via a nucleophilic attack of the amino group of 2-aminobenzamide on the carbonyl carbon of 2-chloropropanoyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid. A base is utilized to neutralize the acid byproduct, driving the reaction to completion.

Reaction Scheme

The synthesis of this compound from 2-aminobenzamide and 2-chloropropanoyl chloride is depicted below:

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume |

| 2-Aminobenzamide | 136.15 | 1.0 | 10 | 1.36 g |

| 2-Chloropropanoyl chloride | 126.98 | 1.1 | 11 | 1.40 g (1.1 mL) |

| Triethylamine | 101.19 | 1.2 | 12 | 1.21 g (1.67 mL) |

| Dichloromethane (DCM) | - | - | - | 40 mL |

| Saturated NaHCO₃ Solution | - | - | - | 20 mL |

| Brine | - | - | - | 20 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | q.s. |

Experimental Protocol

Materials:

-

2-Aminobenzamide

-

2-Chloropropanoyl chloride[1]

-

Triethylamine (or another suitable non-nucleophilic base like N,N-diisopropylethylamine)[2]

-

Anhydrous Dichloromethane (DCM)[2]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0 °C with continuous stirring.[2]

-

Addition of Acyl Chloride: In a separate, dry dropping funnel, prepare a solution of 2-chloropropanoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled solution of 2-aminobenzamide over 15-20 minutes.[3] It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.[4]

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and then filter to remove the drying agent.[4]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Synthesis of 2-(2-Chloropropanamido)benzamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-Chloropropanamido)benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. The synthesis involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This protocol is based on established principles of amide bond formation.

Proposed Synthetic Scheme

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The amino group of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The subsequent loss of a chloride ion results in the formation of the desired amide product.

Reaction:

2-Aminobenzamide + 2-Chloropropanoyl chloride → this compound + HCl

Experimental Protocol

This protocol outlines a general procedure for the synthesis. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | 1.0 eq | >98% | Sigma-Aldrich |

| 2-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 1.1 eq | >97% | Sigma-Aldrich |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous | Sigma-Aldrich |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.2 eq | >99% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

NMR Spectrometer

-

FT-IR Spectrometer

-

Mass Spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 2-chloropropanoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add the 2-chloropropanoyl chloride solution dropwise to the cooled 2-aminobenzamide solution over a period of 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-